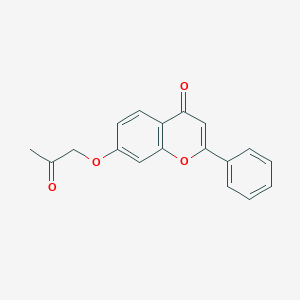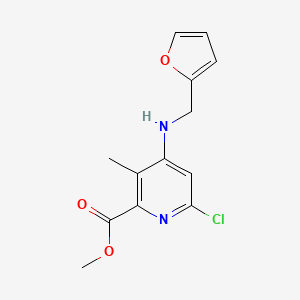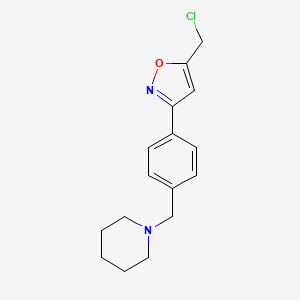
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Piperidin-1-ylmethyl Phenyl Group: This step involves the nucleophilic substitution reaction where the piperidin-1-ylmethyl phenyl group is attached to the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of 5-methyl-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学的研究の応用
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-(Bromomethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
- 5-(Hydroxymethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
- 5-(Methoxymethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
Uniqueness
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs.
特性
分子式 |
C16H19ClN2O |
|---|---|
分子量 |
290.79 g/mol |
IUPAC名 |
5-(chloromethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C16H19ClN2O/c17-11-15-10-16(18-20-15)14-6-4-13(5-7-14)12-19-8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-12H2 |
InChIキー |
VNBQDPWZNWEEKD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NOC(=C3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


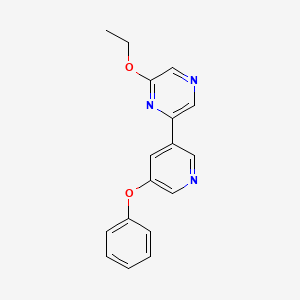
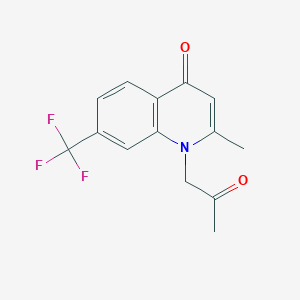
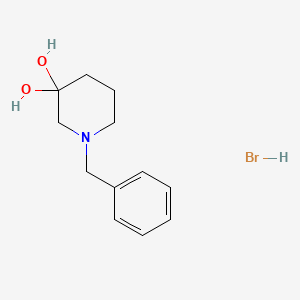




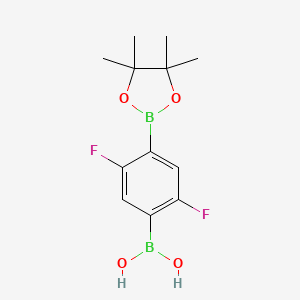

![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
